5-Nitro-4-hydroxyquinazoline

Description

The exact mass of the compound 5-Nitro-4-hydroxyquinazoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Nitro-4-hydroxyquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitro-4-hydroxyquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c12-8-7-5(9-4-10-8)2-1-3-6(7)11(13)14/h1-4H,(H,9,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGOKBMXSQJZEKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693841 |

Source

|

| Record name | 5-Nitroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99768-67-9 |

Source

|

| Record name | 5-Nitroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitroquinazolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to the Synthesis of 5-Nitro-4-hydroxyquinazoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. Among its numerous derivatives, the 5-nitro-4-hydroxyquinazoline core represents a critical pharmacophore, particularly in the pursuit of novel therapeutics. The strategic placement of the nitro group at the 5-position significantly influences the electronic properties of the heterocyclic system, offering a unique handle for medicinal chemists to modulate biological activity and explore structure-activity relationships (SAR). This guide provides a comprehensive exploration of the synthetic pathways leading to 5-nitro-4-hydroxyquinazoline and its derivatives, grounded in established chemical principles and supported by detailed experimental insights.

Strategic Importance in Drug Discovery

The quinazolinone skeleton is a well-established pharmacophore in oncology, with several approved drugs targeting key signaling pathways.[1] Quinazoline derivatives are particularly prominent as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a crucial target in cancer therapy.[2][3] The introduction of a nitro group can further enhance the therapeutic potential of these molecules. For instance, various 6-nitro-4-substituted quinazoline derivatives have been synthesized and evaluated for their EGFR inhibitory activity and anticancer properties.[4][5] While much of the literature focuses on the 6-nitro isomers, the synthesis of 5-nitro-4-hydroxyquinazoline derivatives provides an alternative substitution pattern that can lead to novel intellectual property and potentially improved pharmacological profiles. These compounds have shown promise as anticancer agents and inhibitors of enzymes like dihydrofolate reductase (DHFR) and EGFR-tyrosine kinase (EGFR-TK).[6]

Core Synthetic Strategies: The Niementowski Reaction and Beyond

The most prevalent and versatile method for the synthesis of 4-hydroxyquinazolines (also known as quinazolin-4-ones) is the Niementowski reaction.[1][7][8] This reaction and its modifications form the foundation for accessing the 5-nitro-4-hydroxyquinazoline scaffold.

The Niementowski Reaction: A Classic Approach

The traditional Niementowski synthesis involves the thermal condensation of an anthranilic acid with an amide.[1] For the synthesis of the parent 5-nitro-4-hydroxyquinazoline, the key starting material is 2-amino-6-nitrobenzoic acid .[9]

Reaction Causality: The reaction is typically driven by heat, often at temperatures between 130-150°C.[1] The initial step involves the acylation of the amino group of the anthranilic acid by the amide, forming an N-acylanthranilic acid intermediate. Subsequent intramolecular cyclization through the loss of a water molecule leads to the formation of the quinazolinone ring. An excess of the amide is often employed to drive the reaction to completion.

Generalized Reaction Scheme:

Figure 1: Generalized Niementowski reaction for 5-nitro-4-hydroxyquinazoline synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Core Scaffold - 5-Nitro-4-hydroxyquinazoline

This protocol details the synthesis of the foundational 5-nitro-4-hydroxyquinazoline (also known as 5-nitroquinazolin-4(3H)-one) from 2-amino-6-nitrobenzoic acid.

Materials:

-

2-Amino-6-nitrobenzoic acid

-

Formamide

-

Ice water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-6-nitrobenzoic acid and an excess of formamide (e.g., a 1:4 molar ratio).[10]

-

Heat the reaction mixture with stirring to approximately 130-135°C.[10] Maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the cooled reaction mixture into a beaker containing crushed ice with continuous stirring to precipitate the product.[11]

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual formamide.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[11]

Self-Validation: The purity of the final product should be assessed by determining its melting point and using analytical techniques such as TLC, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Protocol 2: Synthesis of 2-Substituted-5-nitro-4-hydroxyquinazoline Derivatives

This protocol outlines a general procedure for introducing substituents at the 2-position of the 5-nitro-4-hydroxyquinazoline ring using acid anhydrides.

Materials:

-

2-Amino-6-nitrobenzoic acid

-

Appropriate acid anhydride (e.g., acetic anhydride for a 2-methyl substituent)

-

Aqueous or alcoholic ammonia solution

Procedure:

-

A mixture of 2-amino-6-nitrobenzoic acid and an excess of the desired acid anhydride is heated under reflux for several hours.

-

The excess acid anhydride is removed under reduced pressure. This step forms the intermediate 2-substituted-6-nitro-4H-3,1-benzoxazin-4-one.

-

The resulting intermediate is then treated with an aqueous or alcoholic solution of ammonia. The reaction mixture is stirred, typically at room temperature or with gentle heating, until the conversion to the quinazolinone is complete (monitored by TLC).

-

The product is isolated by filtration or by evaporation of the solvent followed by purification, usually by recrystallization.

Protocol 3: Synthesis of 2,3-Disubstituted-5-nitro-4-hydroxyquinazoline Derivatives

This protocol provides a one-pot method for the synthesis of 2,3-disubstituted derivatives.

Materials:

-

2-Amino-6-nitrobenzoic acid

-

Appropriate acid chloride (e.g., benzoyl chloride for a 2-phenyl substituent)

-

Appropriate primary amine (e.g., aniline for a 3-phenyl substituent)

-

Pyridine (as solvent and base)

-

Crushed ice

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve 2-amino-6-nitrobenzoic acid in dry pyridine in a round-bottom flask.

-

To this solution, add the desired acid chloride dropwise with stirring at room temperature.

-

After the addition is complete, add the primary amine to the reaction mixture.

-

The reaction mixture is then heated under reflux for a specified time (typically 4-8 hours), with progress monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and poured into a beaker containing crushed ice.

-

The precipitated product is collected by vacuum filtration, washed with water, and then with a saturated sodium bicarbonate solution to remove any unreacted acidic components.

-

The crude product is then washed again with water and can be purified by recrystallization from a suitable solvent.[11]

Mechanistic Insights

The formation of the quinazolinone ring in the Niementowski reaction proceeds through a well-understood mechanism.

Figure 2: Mechanism of the Niementowski reaction for 5-nitro-4-hydroxyquinazoline synthesis.

Expertise & Experience: The choice of formamide in the synthesis of the unsubstituted core is strategic due to its dual role as a reagent and a high-boiling solvent. For the synthesis of 2-substituted derivatives, the use of an acid anhydride followed by amination is often preferred for its efficiency and the ability to introduce a variety of functional groups. The one-pot synthesis of 2,3-disubstituted derivatives is a more advanced technique that offers a streamlined approach to complex molecules, saving time and resources.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of related quinazolinone derivatives, providing a comparative overview.

| Product | Starting Material(s) | Key Reagents | Reaction Time | Yield (%) | Reference |

| 6-Nitroquinazolin-4(3H)-one | 2-Amino-5-nitrobenzoic acid, Formamide | Heat (170°C) | 4 hours | High | [11] |

| 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | 2-Aminobenzohydrazide, 2-Chlorobenzaldehyde | Conventional Heat | 10 hours | 79 | [1] |

| 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | 2-Aminobenzohydrazide, 2-Chlorobenzaldehyde | Microwave | 5 minutes | 87 | [1] |

| 2,3-Disubstituted-4(3H)-quinazolinones | Anthranilic acids, Carboxylic acids, Amines | Microwave | 4-5 minutes | 85-95 | [7] |

Trustworthiness: The protocols described are based on established and peer-reviewed synthetic methods. The yields and reaction times provided are indicative and may vary based on the specific substrates and experimental conditions. It is crucial to monitor the reactions by TLC to determine the optimal reaction time for each specific synthesis.

Authoritative Grounding & Comprehensive References

The synthesis of quinazoline derivatives is a well-documented field with a rich history. The Niementowski reaction, first reported in 1895, remains a cornerstone of quinazolinone synthesis.[7] Modern advancements, such as the use of microwave irradiation, have significantly improved the efficiency of these reactions, reducing reaction times from hours to minutes and often increasing yields.[1][8] The pharmacological importance of the quinazoline scaffold is extensively reviewed, with a particular focus on its application in the development of anticancer agents.[2][12][13][14]

Conclusion

The synthesis of 5-nitro-4-hydroxyquinazoline derivatives offers a promising avenue for the discovery of novel therapeutic agents. The synthetic pathways outlined in this guide, primarily centered around the versatile Niementowski reaction, provide a robust framework for accessing the core scaffold and its substituted analogues. By understanding the underlying reaction mechanisms and leveraging both classical and modern synthetic techniques, researchers can efficiently generate libraries of these compounds for biological evaluation. The strategic importance of the 5-nitro-4-hydroxyquinazoline core, coupled with the synthetic accessibility detailed herein, underscores its potential as a valuable scaffold in the ongoing quest for new and effective medicines.

References

- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (URL not available)

- Quinazolinones as allosteric fourth-generation EGFR inhibitors for the tre

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). [Link]

-

Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. [Link]

-

New quinazolinone-based derivatives as DHFR/EGFR-TK inhibitors: Synthesis, molecular modeling simulations, and anticancer activity. [Link]

-

New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. [Link]

-

New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. [Link]

- Functionalization of Quinazolin-4-Ones Part 2: Reactivity of 2-Amino-3, 4, 5, or 6-Nitrobenzoic Acids with Triphenylphosphine Thiocyanate, Alkyl Isothiocyanates, and Further Derivatiz

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

- ISSN: 0975-8585 October – December 2012 RJPBCS Volume 3 Issue 4 Page No. 847. (URL not available)

- Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (URL not available)

-

Niementowski reaction: microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones. [Link]

-

Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. [Link]

-

Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. [Link]

- 2-amino-6-nitrobenzoic acid. (URL not available)

- What is the procedure for 4 synthesis of 6-nitroquinazolin-4(3H)-one from 5-nitroanthranilonitrile and formic a? (URL not available)

-

2-Amino-6-nitrobenzoic acid. [Link]

- Synthesis and anticancer activity of 4-aminoquinazoline deriv

- A Review on 4(3H)-quinazolinone synthesis. (URL not available)

- Synthetic method for 6,7-substituents-4-aniline quinazoline. (URL not available)

-

Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. [Link]

-

SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. [Link]

- Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines. (URL not available)

- Preparation method of 2-amino-6-nitrobenzoic acid. (URL not available)

- p-NITROBENZOIC ACID. (URL not available)

- SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. (URL not available)

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]

- 4. Item - New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 5. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New quinazolinone-based derivatives as DHFR/EGFR-TK inhibitors: Synthesis, molecular modeling simulations, and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. generis-publishing.com [generis-publishing.com]

- 11. benchchem.com [benchchem.com]

- 12. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

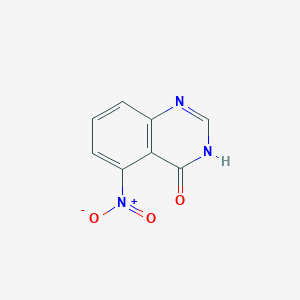

An In-Depth Technical Guide to 5-Nitro-4-hydroxyquinazoline (CAS 99768-67-9)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 5-Nitro-4-hydroxyquinazoline, a heterocyclic compound of interest in medicinal chemistry. This document is intended to serve as a technical resource, consolidating available data and providing actionable insights for its use in a research and development setting.

Chemical Identity and Structure

5-Nitro-4-hydroxyquinazoline, also known as 5-Nitro-4(3H)-quinazolinone, is a nitro-substituted quinazolinone. The quinazoline scaffold is a prominent feature in numerous biologically active compounds, and the introduction of a nitro group at the 5-position significantly influences its electronic properties and potential for further functionalization.

Table 1: Compound Identification

| Parameter | Value | Source(s) |

| CAS Number | 99768-67-9 | [1] |

| Common Names | 5-Nitro-4-hydroxyquinazoline, 5-Nitro-4(3H)-quinazolinone | [2] |

| IUPAC Name | 5-nitroquinazolin-4-ol | [2] |

| Molecular Formula | C₈H₅N₃O₃ | [3] |

| Molecular Weight | 191.14 g/mol | [3] |

| Canonical SMILES | O=C1NC=NC2=CC=CC([O-])=C12 | N/A |

| InChI | InChI=1S/C8H5N3O3/c12-8-7-5(9-4-10-8)2-1-3-6(7)11(13)14/h1-4H,(H,9,10,12) | N/A |

| InChI Key | AGOKBMXSQJZEKF-UHFFFAOYSA-N | N/A |

digraph "5-Nitro-4-hydroxyquinazoline" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext]; edge [color="#202124"];"c1" [label="C"]; "c2" [label="C"]; "c3" [label="C"]; "c4" [label="C"]; "c5" [label="C"]; "c6" [label="C"]; "n1" [label="N"]; "c7" [label="C"]; "n2" [label="N"]; "o1" [label="O"]; "n3" [label="N"]; "o2" [label="O"]; "o3" [label="O"]; "h1" [label="H"]; "h2" [label="H"]; "h3" [label="H"]; "h4" [label="H"]; "h5" [label="H"];

"c1" -- "c2" [style=dotted]; "c2" -- "c3" [style=dotted]; "c3" -- "c4" [style=dotted]; "c4" -- "c5" [style=dotted]; "c5" -- "c6" [style=dotted]; "c6" -- "c1" [style=dotted]; "c1" -- "c7" [style=solid]; "c6" -- "n1" [style=solid]; "n1" -- "c8" [style=dotted]; "c8" -- "n2" [style=dotted]; "n2" -- "c7" [style=dotted]; "c7" -- "o1" [style=solid]; "c5" -- "n3" [style=solid]; "n3" -- "o2" [style=solid]; "n3" -- "o3" [style=solid]; "c2" -- "h1" [style=solid]; "c3" -- "h2" [style=solid]; "c4" -- "h3" [style=solid]; "c8" -- "h4" [style=solid]; "n1" -- "h5" [style=solid]; }

Caption: Chemical structure of 5-Nitro-4-hydroxyquinazoline.

Physicochemical Properties

Table 2: Physicochemical Data

| Property | Value | Notes and References |

| Melting Point | Data not available | A related compound, 6-Nitro-7-Chloro-4-Hydroxy quinazoline, has a reported melting point of >280 °C. |

| Boiling Point | 414.463 °C at 760 mmHg (Predicted) | [4] |

| Solubility | Data not available | Expected to be soluble in polar organic solvents such as DMSO and DMF, and sparingly soluble in less polar solvents like ethanol and methanol. Boronic acid analogs are noted to be soluble in polar organic solvents.[5][6] |

| pKa | Data not available | N/A |

| logP | 0.8313 (Predicted) | [3] |

| Flash Point | 204.46 °C (Predicted) | [4] |

| Refractive Index | 1.744 (Predicted) | [4] |

Synthesis and Purification

A common and effective method for the synthesis of quinazolin-4(3H)-ones is the condensation of the corresponding anthranilic acid with formamide. While a specific protocol for the 5-nitro isomer is not widely published, the following procedure for the synthesis of the isomeric 6-nitroquinazolin-4(3H)-one from 2-amino-5-nitrobenzoic acid can be adapted. The starting material for 5-Nitro-4-hydroxyquinazoline would be 2-amino-6-nitrobenzoic acid.

Proposed Synthetic Pathway

Caption: Proposed synthesis of 5-Nitro-4-hydroxyquinazoline.

Experimental Protocol (Adapted from the synthesis of 6-nitroquinazolin-4(3H)-one)

Materials:

-

2-Amino-6-nitrobenzoic acid

-

Formamide

-

Ice water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, combine 2-amino-6-nitrobenzoic acid and an excess of formamide.

-

Heat the reaction mixture with stirring to approximately 170 °C. Maintain this temperature for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to about 100 °C.

-

Slowly pour the cooled reaction mixture into a beaker containing ice water with continuous stirring to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any unreacted starting materials and by-products.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Analytical Characterization

Comprehensive, experimentally verified spectral data for 5-Nitro-4-hydroxyquinazoline is not widely available. The following represents expected spectral characteristics based on the analysis of closely related quinazolinone structures. Researchers should perform their own analytical characterization for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene and pyrimidine rings. The exact chemical shifts and coupling constants will be influenced by the electron-withdrawing nitro group. For comparison, the ¹H NMR data for 6-nitroquinazolin-4(3H)-one in DMSO-d₆ is reported as: δ 8.77 (d, J = 2.7 Hz, 1H), 8.55 (dd, J = 6.9 Hz, 1H), 8.36 (s, 1H), 7.84 (d, J = 9 Hz, 1H).[7]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the eight carbon atoms in the molecule. The carbonyl carbon is expected to appear significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands for the functional groups present in the molecule.

Table 3: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch | 3400 - 3200 |

| C=O stretch (amide) | 1700 - 1650 |

| C=N stretch | 1650 - 1550 |

| N-O stretch (nitro) | 1550 - 1500 and 1360 - 1300 |

| Aromatic C-H stretch | 3100 - 3000 |

| Aromatic C=C stretch | 1600 - 1450 |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of the synthesized compound. For 5-Nitro-4-hydroxyquinazoline (C₈H₅N₃O₃), the expected monoisotopic mass is approximately 191.0331 g/mol . Electrospray ionization (ESI) would likely show a prominent [M+H]⁺ ion at m/z 192.0409.

Applications and Biological Relevance

The quinazoline and quinazolinone scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds.[8] These compounds have been reported to exhibit a variety of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[9][10]

Anticancer Potential

Numerous studies have highlighted the anticancer potential of quinazoline derivatives.[9][11][12] The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as tyrosine kinases. The presence of a nitro group can further enhance the cytotoxic activity of these compounds. While specific studies on the anticancer activity of 5-Nitro-4-hydroxyquinazoline are limited, related nitro-substituted quinazolines and quinolines have demonstrated significant antiproliferative effects against various cancer cell lines.[5][9][13]

Antimicrobial Activity

Quinazoline derivatives have also been investigated for their antimicrobial properties.[14][15] The heterocyclic core can interact with various microbial targets, leading to the inhibition of bacterial and fungal growth. The nitro functionality is a well-known pharmacophore in antimicrobial agents, and its incorporation into the quinazoline scaffold may lead to compounds with potent antimicrobial activity.

Safety and Handling

-

Hazard Statements (Anticipated): May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. May cause cancer.[16][17][18][19]

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Store in a tightly sealed container in a cool, dry place.

-

Researchers should always consult a comprehensive and up-to-date SDS for any chemical before use and perform a thorough risk assessment for their specific experimental procedures.

Conclusion

5-Nitro-4-hydroxyquinazoline (CAS 99768-67-9) is a nitro-substituted heterocyclic compound with potential applications in medicinal chemistry, particularly in the development of novel anticancer and antimicrobial agents. While specific experimental data on its physicochemical properties and spectral characteristics are not extensively documented, this guide provides a foundational understanding based on available information for structurally related compounds and established synthetic methodologies. Further research is warranted to fully elucidate the properties and therapeutic potential of this compound.

References

Sources

- 1. 99768-67-9 | CAS DataBase [m.chemicalbook.com]

- 2. bio-fount.com [bio-fount.com]

- 3. chemscene.com [chemscene.com]

- 4. 5-nitro-1H-quinazolin-4-one99768-67-9,Purity96%_Hangzhou APIChem Technology Co., Limited [molbase.com]

- 5. CAS 99768-12-4: 4-(Methoxycarbonyl)phenylboronic acid [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. 6-NITROQUINAZOLIN-4(3H)-ONE | 6943-17-5 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acgpubs.org [acgpubs.org]

- 11. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. cajmns.casjournal.org [cajmns.casjournal.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

- 18. 6-Nitroquinazolin-4(3H)-one | 6943-17-5 [sigmaaldrich.com]

- 19. chemicalbook.com [chemicalbook.com]

The Quinazoline Scaffold: A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide on the Biological Activity of Quinazoline Compounds

Quinazoline, a heterocyclic compound formed by the fusion of a benzene ring and a pyrimidine ring, stands as a cornerstone in the field of medicinal chemistry.[1][2][3] First synthesized in the late 19th century, its derivatives have since been isolated from over 200 natural alkaloids and have become the focus of extensive synthetic efforts.[1][4] The structural versatility of the quinazoline core, particularly the potential for substitution at positions 2, 4, 6, and 7, allows for the fine-tuning of its physicochemical properties and biological activities.[5][6] This adaptability has led to the development of a vast library of quinazoline-based compounds that exhibit a remarkable breadth of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antimalarial properties.[1][2][7][8] Several quinazoline derivatives have successfully transitioned from laboratory curiosities to clinically approved drugs, cementing the scaffold's status as a "privileged structure" in drug discovery.[9] This guide provides a detailed exploration of the key biological activities of quinazoline compounds, delving into their mechanisms of action, presenting quantitative data, and outlining the experimental protocols used for their evaluation.

Anticancer Activity: Targeting the Engines of Cell Proliferation

The most extensively studied and clinically significant application of quinazoline derivatives is in oncology.[5] These compounds function through diverse mechanisms, primarily as inhibitors of protein kinases that are crucial for tumor growth and survival.[5]

Mechanism of Action: Epidermal Growth Factor Receptor (EGFR) Inhibition

A primary mechanism for the anticancer effect of many quinazolines is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase.[5][10] In many cancers, particularly non-small-cell lung cancer (NSCLC), EGFR is overexpressed or mutated, leading to uncontrolled cell proliferation, survival, and metastasis.[10][11] Quinazoline-based inhibitors like Gefitinib and Erlotinib act as ATP-competitive inhibitors.[5] They bind to the ATP-binding pocket within the EGFR kinase domain, preventing the autophosphorylation and activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK pathway, which ultimately halts the cell cycle and can induce programmed cell death (apoptosis).[12] The quinazoline core shows a high affinity for the EGFR kinase active site, making it a highly effective scaffold for designing potent inhibitors.[10]

Caption: EGFR signaling pathway and its inhibition by quinazoline-based drugs.

Other Anticancer Mechanisms

Beyond EGFR inhibition, quinazoline derivatives exhibit anticancer activity through several other mechanisms:

-

Tubulin Polymerization Inhibition: Certain derivatives act as antimitotic agents by binding to tubulin, preventing its polymerization into microtubules. This disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12][13]

-

PARP-1 Inhibition: Poly(ADP-ribose)polymerase-1 (PARP-1) is a key enzyme in DNA repair. Some quinazoline-2,4(1H,3H)-dione derivatives have shown potent PARP-1 inhibitory activity, which is particularly effective in cancers with existing DNA repair defects (e.g., BRCA mutations).[12]

-

Induction of Apoptosis: Various quinazolinone Schiff base derivatives have been shown to induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[12][14]

Quantitative Data: Anticancer Activity of Quinazoline Derivatives

| Compound Class | Target Cell Line | Target/Mechanism | Potency (IC₅₀) | Reference |

| Quinazoline-fused pyrimidine | A549 (Lung Cancer) | Antiproliferative | 2.3 ± 5.91 µM | [10] |

| 4-Morpholine-quinazoline | Various | PI3K Inhibition | Nanomolar range | [12] |

| Quinazolin-4(3H)-one analog (6d) | NCI-H460 (NSCLC) | Antiproliferative | 0.789 µM | [10] |

| Quinazolinone (Compound 23) | Ba/F3 EGFRL858R/T790M | Allosteric EGFR Inhibition | 0.2 nM (enzyme) | [11] |

| Biphenylaminoquinazoline | Various | Tubulin Polymerization | Micromolar range | [12] |

| Quinazoline Derivative (18) | MGC-803 (Gastric Cancer) | Antiproliferative | 0.85 µM | [2] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effect of quinazoline compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Quinazoline test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microtiter plates

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinazoline compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Combating Pathogens

Quinazoline derivatives have emerged as a promising class of antimicrobial agents, with activity against a range of bacteria and fungi, which is crucial given the rise of antibiotic-resistant pathogens.[15][16] Marketed drugs like Albaconazole contain the quinazoline structure.[15]

Mechanism of Action: DNA Gyrase Inhibition

A key target for the antibacterial action of quinazolinones is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[17] By inhibiting this enzyme, these compounds prevent the negative supercoiling of DNA, leading to DNA strand breaks and ultimately bacterial cell death.[17] This mechanism is distinct from many existing antibiotic classes, making it a valuable avenue for overcoming resistance.

Quantitative Data: Antimicrobial Activity of Quinazoline Derivatives

| Compound Class | Target Organism | Potency (MIC) | Reference |

| Quinazolinone Schiff Base | Escherichia coli | 128 µg/mL | [17] |

| 4-oxo-2-phenylquinazolin-3(4H)-yl)-3-o-tolylurea | Bacillus subtilis, Staphylococcus aureus | 1.56-3.12 µg/mL | [18] |

| Quinazolinone Derivative | Staphylococcus aureus | 16-128 µg/mL | [16] |

| N-hexyl isatin-quinazoline | Gram-positive/negative bacteria & fungi | Active | [9] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details the standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[17]

Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is defined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Quinazoline test compounds (dissolved in DMSO)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Spectrophotometer

Procedure:

-

Compound Preparation: Prepare a 2-fold serial dilution of the test compounds directly in the 96-well plate using MHB. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

-

(Optional) Colorimetric Reading: A growth indicator like AlamarBlue or resazurin can be added to aid in the determination of viability.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory and Other Activities

Anti-inflammatory Activity

Quinazoline derivatives have demonstrated significant anti-inflammatory properties.[1][8] Many synthesized compounds show potent activity in animal models, often with a better gastrointestinal safety profile compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone or indomethacin.[8][19] The activity is often evaluated using the carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation.[20][21] For example, certain 2,3,6-trisubstituted quinazolinone derivatives showed higher activity than the standard drug phenylbutazone.[19]

Antiviral Activity

The quinazoline scaffold is also a promising backbone for the development of antiviral agents.[1] Studies have shown that certain trisubstituted quinazolinone compounds are potent inhibitors of Zika Virus (ZIKV) and Dengue Virus (DENV) replication, with EC₅₀ values as low as 86 nM and no significant cytotoxicity.[22][23] Other derivatives have shown activity against a range of viruses, including influenza, Coxsackie virus, and herpes simplex virus (HSV).[18]

Antimalarial Activity

Malaria remains a major global health threat, and the emergence of drug-resistant parasites necessitates the discovery of new therapeutic agents.[24] Quinazoline and its derivatives, notably analogues of the natural product febrifugine, have shown potent antimalarial activity.[24][25] Pyrroloquinazolinediamine derivatives have demonstrated high potency against Plasmodium falciparum and Plasmodium berghei in rodent models, with curative doses in the low mg/kg range.[26][27]

Conclusion and Future Perspectives

The quinazoline scaffold has unequivocally proven its value in medicinal chemistry, serving as a foundation for a multitude of biologically active compounds. Its success in oncology, particularly as EGFR inhibitors, has paved the way for its exploration in other therapeutic areas. The diverse mechanisms of action, from kinase inhibition to antimicrobial and antiviral effects, highlight the chemical tractability and pharmacological potential of this heterocyclic system.

Future research will likely focus on several key areas: designing next-generation inhibitors to overcome drug resistance (e.g., for mutant EGFR), developing compounds with multi-target activities to tackle complex diseases, and optimizing scaffolds to improve safety profiles and pharmacokinetic properties. The continued application of rational drug design, combinatorial chemistry, and advanced screening techniques will undoubtedly uncover new quinazoline derivatives with enhanced potency and novel therapeutic applications, ensuring this remarkable scaffold remains at the forefront of drug discovery.

References

- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJaMAIzwvEQPdGEJhqIIBzIa09cCVLUF98xPFTb47hfmPh5Q3nfFDxgrI2HxVlPzTb3XzBUK_aCz-6oQlU_CN4R3zguJFdxXtsPqEpJ8_MYSHASQx4pi9NNK75nSQIj4GxX-q4lICBDoEc0CU=]

- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuXphxKObG6BOQcRBycwNhfZplYE17x55CctjCRptfH5AjoiBIieNrFhP3wCjWtF7PenB0D2e1YkjipAWL890RdSwcGUBMkyIB5ErDo7nEEJxlnrGypm9rp_mE9gJPakotZg8kZdbwa1I52a3Sw5X5hKjcfwCbB2AQp93-Se36ZvoPq8rH41ahixDEYsG4e5EVZhzd8Po8UnxQg06KdenbseKQbps3QT9K0TwANDRRBQ==]

- Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC - NIH. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuLs8ocjWDm2qw2T0dPQq5HYvaa_0EiU2VB0CnTSKEyqXxBdY7Vdp2lGCuuHvTDh4N8WayfCR01dr_e5CTg7XR4VymufK_IBjYdGdLmEaGv7bXtgrhlrtXHqG4AWnEQVUivPmtG8jY-ixmWzg=]

- Antimalarial Activities of New Pyrrolo[3,2-f]Quinazoline-1,3-Diamine Derivatives. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKjoDnPGcn-Ffj0IXyx6QVEvyxOJ1DhtTjsrqxOdHgBqpd44OINOqYvKtJ07FkleqQdAnDZp8hG5XvgjsDLvNxZhRNWxPuX63HkOlQ9lEf9NJDgiFhBDvfkWosu_Hn_ZBuYrak5ayYkzu0rtqqjUrZZt8mXw2gi9c=]

- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvxwE_ybdOnF9memggq6RRqTp6eRMYdfq4ZalT8M3zTBlsjQbWkiXVpOYFpT-CHhodFNVliRm_Dkf-OksKXqSojEVNqHp6Ljbh8aUU9il58lzHdLNlulv4mJDrBkM84oI=]

- Recent Developments in the Antimicrobial Activity of Quinazoline - Research in Pharmacy and Health Sciences. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOkdh2mzQVO1ogjeQAfB9XcUIywNnJQWrZlYOLRWAvu8MMjPn39pzh1ugzgiRslCdF8BfMemjCUWC8F-BSzskn3mpmPfvF9VVG5jco2oSrdaU2_VdY2BWiH-aVxHmKAubwwRqUU-VaFeVT7Y99s2IAb6a5JZQE3Fzp_15zVHU=]

- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkSVLcIF9xnkiSxT4YUsTbHjYNLpd_AnsIaUk43TgdCAfh5HDiuU9Cg24uKwI1ZVKYeSEGoYUfk2b3jioK4wJBbM5JkD-sDJfvIlhxzuI_BzUq-tzX5lwzg7mxKTuiiL8O]

- Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents - MDPI. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGV-GwMtg44vYLbj5sRklfVkE505u_emmzQZc079A0KdC6CNeUj3mAKlbV3SzZgAXVGakJCmZoZpl4cs5CWPrKYqPmTAHilhQVJ1NpKKMru6xiLigLSWdO9qw5UIfSdQOo=]

- Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Eco-Vector Journals Portal. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoz4EROGhua8Vo0shS__mBnWj--W1jwBVhEIkP6uTdSlfgTWXIWQA5cptTiCrrFklFjqh7qHQXktlZKLKwg6L5b5TUlb_dl1n-0QbCMQ0LeL4uVqPB7bOwCYx3k5A84X2VUfODD8b3QdSt16oKImXVhbK3KQnk048=]

- A Comprehensive Review of Recent Advances in the Biological Activities of Quinazolines. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZC_hhWmeZFl9FY4KsnnDAvIgNSkcMSs4OUg4fo4JScJ1PusWKxXA3YPT0HE4RUPYczMBTE7sTVu67ngVZBc_WR4Q1Rxw185WlZKyX65SEzbw0LV75nmj4SlWpKDTIfqKi5_zQ]

- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEudxe4wQri6rWl8I2t1wifCtuzvAsTCO7AsaKvICYjbZLAMiej-gkkqoc-QS8smOoPKi8gYK5GkgyoVamx36JQG7h7dOpTeqmPnAEEnaE-eK3hTL5Y00LcwcaUrEhGe5Leb6hZqK6j0kK1YF-T]

- Synthesis and antimalarial evaluation of some 4-quinazolinone derivatives based on febrifugine - PMC - PubMed Central. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdPY_J77fB1nqVBM2jV7J4x1n0Aj3AIza9UNNjxlQ25m-_I8Hs4EDQckVTRouPiz4_GMlIVFLUbGYNfUzZPmIUnAQrGNnAql7q6uVuzQBEKmxi1_7R2XGj-u10hytHRf6-n7iUNKhkFf3JJXQ=]

- In vivo antimalarial activity of quinazoline derivatives and... - ResearchGate. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGIihrCVglAAMeuxnUB2PBU2YysJhUTrFaEF4VrnA6904FMsg_utZqxjj4bHELRZpon8neEY0e9Ab4q5JfJF4V7k4zhbvAXcdWrgfei2BCRpduWcl9ATpTqXLIg8C2EK0MVKlZlnFTQpY5kU8EptaG1ELFLnSpIJRLZCP6U-u3MeGOKrVlQwNWpPvpIQIblJDqyA_OS86jIDJkv0ba6MjhF-JNxB4DWsGaGHzZ6HTdfLuheZwL4KW8s1LBL6XKBw==]

- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXqbVTTzi05Ul1FDewHQ-Q_A9VazsTu01mwLgw0djXCme7IbUKkfzW5DouMMqSOHXl7h3zllF6TNG4_ZCK1pib5L0C3qPtDfBIW14oW83RXp_VRuztAAYCn8SnCfTnRdDLrQ==]

- Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19 | Journal of Medicinal Chemistry - ACS Publications. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8X82pk9j8Cs2I6sd5kOPV52caQA2KpZ4mDn_PGe-VDuMka-P7_w_YkadjP6pZ15QmV3b47g_2pDWXBr5gV-6slvKoWDDaD4dGc7H7EoIThHB3V8NC3TxpylJ2vFvZ1L6-te74oDdwwK8E6HimHm-j]

- Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC - NIH. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGo46LCFjQDWVArWK9vAywS5y-2CbNLub84Muhg6sutwQqeFFlWgiF8lb2SieAVyGVFWtA7zd7RFAS36Z2ELMjk19jDKNT7OaGLTl0lTjWFRsKLKDz-eGKTtPgcBSrP4R6sKvdNRzgDbAPtifo=]

- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - OUCI. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGk6NL6j8KvyfKeOxsTF30LZK_Fq2FMRrlqxOLo6F_vey_JAmiHOJXtxHAc7lwGgAsDQiTjh5HC4pAVxIShJxC-rugrQWMPUkXIzgERLPDkhZOVonqqhvAKTt1dBcRe0BZsq0y0G4A=]

- Biological activity of Quinazoline: A Review - ResearchGate. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELhaGmVBiwyor7G4TewMwFhEp-nGvZM004KkRc53j0QGhDX8Ry9o19ZwCvllm-DatVGrRXum6xC5dTgolkcwTJpPKl5PGn27zBlhG265UtILFA1vtKPUryoy3k-0fRmBP_BLamRDQqwyBfUS9Awz6WqSgvHQSAyET8FV2rXjICm7vkNO-isWN0eakWamt82fJnbaMieD3FI0Y=]

- Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PMC - NIH. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdnjtAxTyytdC69_EzgtUHysegTY4e5oUG51wER04OxgPeiGXDZQUWMePqusNBNrZexsG763ZWsN0wUQBQVueszkDJVi4f9lRI8nqxs9E50RyHRZWs7LWgzZq4TAUHjazzABtQLAz1L1gxj_Fe]

- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - NIH. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNltFOwJBe7ROieG8s-SeX8YmHRye5yKA3xbKBvr3btpDPs6DtesOPkPVQ3iw9JJmlxRHKgYsMAcES0FhIgH7KybVzaUeDQKWlyfs2FFnbR1C7uV3t2fBCm9WZBH10r1RpK4KlhYG2LCMYUlnO]

- Quinazolinone Derivatives as a Potential Class of Compounds in Malaria Drug Discovery. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1ABRD8Wi_4EfERmaTHZJSEUFZ36afNUoWIG60coPLsWZr6FWU8qqtupdj95qhjfqWdlPPzb9ayaK5G2rYh-dadpVR9IRW_8fqhbMMA8xfdGcquENmzZx9CDaowv0OVFXOxE3_xMRzXvrSOs9YHg==]

- Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2AnpCC4GrI56yHfnLK7cZfENXq2-yhglSO24lya8FDZbIBWDoflTZUeP_JVH3-Vc899qkgjpGm9uAq84VaNMvB-PaGCBnEcy21fef_DnfQkOBr9DRKMYhJCDGLxwZ-PpXIeqqQiwZcmIRH5G60mpT3GQqsPz5tzNxQ5x3OXUJqYpjIvVmc7TnVdBDPzqe7JK-FKGL7Cblb6QhZrlnbwpTKrWLP_9BGjuFDjEu]

- Synthesis, antiviral and cytotoxic activities of some novel 2-Phenyl-3-Disubstituted Quinazolin-4(3H)-ones. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3OIXXwykEyFMC6it_TILFxwpRDTLHVoedXcjG0YikRHShG7zTl1vbEDu7Qnx0c2KGZCPIYlsfo2brv0qzI9F9inmc4ZugJ-H5dhSTFlNUy7665EjgGiwziKmArpGOKor-_dMmR_bO-kxFtnrMOyxfIPpF4w_Sb7JrOvT_ReKhZz4sjA_bfMDTex0X7w4yg6WXXqBRiE27EfreBcLhiVPL0qaqD33iJMB86YjkAtzYU3BoAFsyjJ4r0ET55YGZB7Kk3LyWmR7X1F2Nt5MOnEucsEjtsguChPZ]

- Antimalarial activities of new pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives - PubMed. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIN6u0PJYLgUARMjQTSCkSTXvQDcEzkhGWEuq3TGmCTI5yX4IZ6Bqc16jvYI55AsuRnEy_C-9ODabypFvIvNfeZPBXwkwTcEmT_i5Pz1RaI5qtp35Ot3Tdtzt8FGj9tQ6X3Ocw]

- Exploring Anticancer Potential of Virtually Designed Novel Quinazoline Derivatives as EGFR Inhibitors: An In-silico Approach - Bentham Science Publisher. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOLV6xFkArhoL2yTrYVocJH_c2K8kk8OcfYbfKFFhGthhOPQP-6Va_PXVR4aDGz2kzcvK_527AXUCnzEkp17VxvmfKb_RGj5FjVozW-pom9Sk4wTqLG2pCNJjyJCZzT550ojbzKoth4A==]

- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGujVECL-2Z72hAEwTKv87AR9URi8hHllfAvbG0tnCYGGYpR1kY5FSzfcLAKa8Ey-c8OXYddK-ohCNKtdYsMLyWmrwsiM10GYIi3l3MwbGqGYgG8tl7KzwaoMqMbJLZhSML5fHm9bpbATMVE5xb-XmAluVys7JcVt-vy7abt_JMcmLlPsnD-ggF9Zs0HuEhDNB6xTfzFaAUyixhpR-O41DQnccXMPNG8JYU3BUfU_a6daC7JcuqfH9u_XAyDVQLP1BA3R7hcdgH]

- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC - NIH. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBpbhr-zO33mqJo4C_6ZiC6epCE3fy231Nb7MugskdG8scu3DzJSOLI72vegwv1doCKMRhLzwlp0XKCDqexyWSFs33NfKYtymMSjMVTVFkFwebIF6modXot78Mvcg8jpEQZzM9N8nQug9m9yo=]

- Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZUa1iWHM2-xk9nJheuDKz5yIH-pmUN181T7PufTVUQZC6MiCsHPFK4MReHYNaEJWqxepKyr8MLwfiw91usmQbG9h7pCBbdGhZTtbSrlNeiPGMH2IlChZCpu1j3xm2U__6wSKu3GqBcGoQN8w_Nue0wISx-3RMd6n6dBmfuGRzrZPbswZKJRJmvvmEgYPIuOnTlRAXPXX8m3I-UzJsnqZ4uWNtpGqCnQy3ng==]

- Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC - NIH. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9BtykUlsOpeAkMkPRb1TsRtcf66eqEbZpJs8BXAj4MHf0GpbfrbOCzBj7wMhP0hi-Od_QTuKznucLipKL07q5H20j7KMbs4pLJvtxokGVoEsPC4kWyO9XPGRppN24J9stJbR0K3pa5qDyFa4=]

- Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents - IJFMR. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJ-R8Dl4yyAT8P84usrJCSZByi0jiD00b9uiLExsePky8My94bwpKGW8lFWfAgYfE2utSunsXU2XncTulc-HTAw34bl8iMp6IihXpuD13Yv1WM6N48-tuOzFMg39X1N-LwyedGVpyr7A==]

- Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus | Journal of Medicinal Chemistry - ACS Publications. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPN-kz-MhjPdskb7FBNoFv3sTX0aylF5OzPyQA0Woa6H5hfYKl7thTjaXn8AoFAvV9McjdsMtsdKb5L_eV6e4pOnLJRjdyIQnLEapSBYxgN1_NPAyNmDU8jkdPeGQeLMNydafXLA9ap9_F7idgxxsH]

- Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC - NIH. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLaVsFFi3215Q2OIrD3aXhFw9ONSWs5eOla4JY2Oyy9ACLMa9NKWHtCPXCg7du0i-gsuMiAQ5gH0f1De81nCWbgnuy9126hCGihOeXn6hc7XAnHQn2AwDhOQZh93cUF_EV2ghg3t1byAEL3kY=]

- Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxry5yCSEnYweE_ePGzvbm1Na_JfM-9poxpcct7ZMwmopF6J5wMM2rDSb3DDkkzULD0p98HfTe-MI2TTI8-JrdP8tuR3gkUfC-g26AxOc43Qlp_JJLIKUr5Eg_RRMQ6A==]

- Quinazoline derivatives & pharmacological activities: a review - SciSpace. [Source URL: https://vertexaisearch.cloud.google.

- (PDF) Synthesis, antiviral and antimicrobial activities of quinazoline urea analogues. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3766j2GORGY3j69X6XycJ8f_7d_4lyb50BQCwPlLi5OB-uEgWHqcpyuyy5vAufa5H7nQe_qWOx3DLQfScye3t7OKI60gNCEF_ZbPTJ9BPK4DEyoFERe_No6C6Su1PTViNYxs388fq_k_RcUr-Gc9Vh6CBcTh4swDpdbHJ9sQauU1DnDDZ-4x9TLN1JydP5c1Myc9M9R559SOktvgZXQy8FEsgjiUsyf-11gNgAdVaooqWW6XH3yIzvYrJ8c4=]

- Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC - NIH. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmNPNIQs6Hyxjo-Ae_5GP3KJ6IMck0u5vZsVzNamutni94XrGEWWIHTVAKk7RJHl5kqQN9Ijkw6Xu5nbDzBsS2AsMH_vFZz7n1dT1ggpAVf4NJcNh9czNVNCwb7XGgvcf4j7oqZFY5U5KIPFk=]

- Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes - Oriental Journal of Chemistry. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETisZG3qL1KS1SW6-3W_GkNbZbRaXePS70BfCOLfu9MCw8ILqfQFxHKXTe4kN-8uFtIYLrgjlfwg88H2WOpHM6QibCocLIuTawqoS1shG5mwwKUWRttiTzOeTQ5x0mraJ-U1jNmZ2y6Sr-2xz-1CUTr56RB78SEBmPOP8pYYwrqw_xJNJwkl5LXeq32MVoJadEskNrKwSPHYvSloIUKKBY9BKwVRIo-q8dUOH1I3uoXDE0uhwI-BRX9midkl8krScKQyXnGRzhxwZfuX3wo7iyTD-MA4hEOs_rg7vE]

- Design, Synthesis and Biological Evaluation of Novel Quinazoline-Based Anti-inflammatory Agents Acting as PDE4B Inhibitors - J-Stage. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9NIUvOsJvj8-OKNFCyj3_yLObgnbioM8yUnctSsDzBxDmdn8drRqc9XdVR3zq_4FYhNLuaSRRbTN4UtglKPsnBSKsf0AkGBLvbDHhgEhLyMFvVyyIpJufsGe4suF3qndevszJsGlkowp8XCxwQaepw2H076rDLSf5moMrj0ROcFK7ZlA=]

- In-vitro Antimicrobial Activity of Novel Quinazoline Derivatives: One-Pot Synthesis and Characterization International Journal. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqWLYI7ITEP7X5yhdUa5S51wq4_g6AgC-yak2D0JQRfnFxv21NrXOhgOx8_bJ_o8bzXvnZqPlOvUJ_5MvRgJen3JQGqu7pFUay5QdcMmV0nuKtxfaS_egzIGKDny2bkKEGH9iW8aozh2DEG1dAU8J9xwh9YGqpTHsgfsHyGaMO]

- Quinazoline derivatives with antibacterial activity. - ResearchGate. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLvksgunEVge01LzfE_k0cVX_Nlx4SMPbPBJ8Jh99wu13HfLL3zAWYKJQviCgqyUudvbbDAabBtq9-Tfhe2T14DaJZpGeaYSNbIlq4tg77CUR7VDzr5lGt3L59eipwAKHzokCN-nTPJTgSnCxA5tG5g-1CnjlbiQ7W57hotF5FcMQd7BMg4rgH3yU4w_LiYYlwl_w1ly2cgQBtQU86LUGDwg==]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 5. mdpi.com [mdpi.com]

- 6. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A comprehensive review of recent advances in the biological activities of quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 11. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [ouci.dntb.gov.ua]

- 15. rphsonline.com [rphsonline.com]

- 16. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 17. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, Synthesis and Biological Evaluation of Novel Quinazoline-Based Anti-inflammatory Agents Acting as PDE4B Inhibitors [jstage.jst.go.jp]

- 22. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Synthesis and antimalarial evaluation of some 4-quinazolinone derivatives based on febrifugine - PMC [pmc.ncbi.nlm.nih.gov]

- 25. scialert.net [scialert.net]

- 26. journals.asm.org [journals.asm.org]

- 27. Antimalarial activities of new pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility and Stability Characteristics of 5-Nitro-4-hydroxyquinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-4-hydroxyquinazoline is a heterocyclic organic compound with potential applications in medicinal chemistry and pharmaceutical development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its advancement as a viable drug candidate. This technical guide provides a comprehensive framework for characterizing the solubility and stability of 5-Nitro-4-hydroxyquinazoline. It is designed to equip researchers with the foundational knowledge and detailed experimental protocols necessary to generate robust and reliable data. While specific experimental values for this compound are not extensively reported in public literature, this guide synthesizes established principles and methodologies for small molecule characterization, offering a roadmap for its empirical determination.

Introduction: The Quinazoline Scaffold and the Significance of Physicochemical Profiling

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic activities, including anticancer and antimicrobial effects.[1][2] The introduction of a nitro group and a hydroxyl group at the 5- and 4-positions, respectively, of the quinazoline core in 5-Nitro-4-hydroxyquinazoline can significantly influence its electronic properties, crystal packing, and intermolecular interactions. These molecular features, in turn, govern its solubility and stability—two critical determinants of a drug's developability.

-

Solubility directly impacts a drug's absorption, distribution, and bioavailability. Poor aqueous solubility is a major hurdle in drug development, often leading to suboptimal in vivo efficacy.[3][4]

-

Stability assessment is crucial for ensuring that a drug substance maintains its quality, safety, and efficacy throughout its shelf life. Degradation can lead to a loss of potency and the formation of potentially toxic impurities.[5][6][7][8][9]

This guide will detail the theoretical underpinnings and practical execution of experiments to thoroughly characterize these properties for 5-Nitro-4-hydroxyquinazoline.

Solubility Characterization of 5-Nitro-4-hydroxyquinazoline

The solubility of a compound is defined as the maximum concentration that can be dissolved in a specific solvent at a given temperature to form a saturated solution.[3] For pharmaceutical applications, solubility in aqueous and physiologically relevant media is of primary interest.

Theoretical Considerations

The solubility of 5-Nitro-4-hydroxyquinazoline is influenced by several factors:

-

Molecular Structure: The presence of the polar nitro (-NO2) and hydroxyl (-OH) groups can participate in hydrogen bonding with water molecules, potentially enhancing aqueous solubility. However, the aromatic quinazoline core is largely hydrophobic.

-

pH: The hydroxyl group at the 4-position can exhibit acidic properties, and the nitrogen atoms in the quinazoline ring can act as weak bases. Therefore, the ionization state of the molecule will change with pH, significantly impacting its solubility. The lowest aqueous solubility is typically observed at the isoelectric point.[10]

-

Polymorphism: The existence of different crystalline forms (polymorphs) can lead to variations in solubility. The least stable polymorph is generally the most soluble.[11]

-

Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature.[10]

Experimental Determination of Solubility

Two primary types of solubility measurements are relevant in drug discovery and development: kinetic and thermodynamic solubility.[4][11]

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, often prepared by diluting a high-concentration stock solution in an organic solvent (like DMSO) into an aqueous buffer.[4][11] This method is high-throughput and useful for early-stage screening.

Experimental Protocol: High-Throughput Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 5-Nitro-4-hydroxyquinazoline in 100% dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: In a 96-well microplate, add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Compound Addition: Add a small volume of the DMSO stock solution to the aqueous buffer to achieve a final desired concentration range (e.g., 1-200 µM) with a low final percentage of DMSO (typically ≤ 1-5% to minimize co-solvent effects).[12]

-

Incubation: Cover the plate and shake at room temperature for a defined period (e.g., 1.5-2 hours).[12]

-

Precipitation Detection: Measure the turbidity of the solutions using a nephelometer or a plate reader capable of detecting light scattering. Alternatively, filter the solutions through a filter plate and analyze the filtrate.[12]

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method, such as UV-Vis spectroscopy, HPLC-UV, or LC-MS/MS.[12] The kinetic solubility is the highest concentration at which no precipitation is observed.

Thermodynamic solubility represents the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent.[11] The "shake-flask" method is the gold standard for this determination.[10]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Sample Preparation: Add an excess amount of solid 5-Nitro-4-hydroxyquinazoline to a series of vials containing different aqueous buffers (e.g., pH 2, 5, 7.4, and 9) to assess pH-dependent solubility.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-72 hours).[10]

-

Phase Separation: After equilibration, allow the undissolved solid to settle. Carefully collect a sample of the supernatant. For accurate results, the supernatant should be filtered (e.g., using a 0.22 µm syringe filter) or centrifuged to remove any suspended solid particles.

-

Quantification: Determine the concentration of 5-Nitro-4-hydroxyquinazoline in the clear filtrate using a validated analytical method, such as HPLC-UV. A standard calibration curve should be prepared for accurate quantification.[13]

Data Presentation for Solubility

The solubility data for 5-Nitro-4-hydroxyquinazoline should be summarized in a clear and concise table.

| Solvent/Buffer (pH) | Temperature (°C) | Solubility Type | Solubility (µg/mL or µM) |

| Phosphate-Buffered Saline (7.4) | 25 | Kinetic | [Experimental Value] |

| Simulated Gastric Fluid (pH 1.2) | 37 | Thermodynamic | [Experimental Value] |

| Simulated Intestinal Fluid (pH 6.8) | 37 | Thermodynamic | [Experimental Value] |

| Water | 25 | Thermodynamic | [Experimental Value] |

| DMSO | 25 | - | [e.g., >200 mM][14] |

| Ethanol | 25 | - | [Experimental Value] |

Stability Assessment of 5-Nitro-4-hydroxyquinazoline

Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[5][6][7][8][9] Forced degradation (stress testing) is a critical component of this assessment, designed to identify potential degradation products and establish the intrinsic stability of the molecule.[15]

Forced Degradation Studies

Forced degradation studies involve exposing 5-Nitro-4-hydroxyquinazoline to conditions more severe than accelerated stability testing.[15] These studies are essential for developing stability-indicating analytical methods.

The choice of stress conditions is guided by international guidelines such as those from the ICH.[15]

-

Acid and Base Hydrolysis: Evaluates susceptibility to degradation in acidic and basic environments, which can be encountered in the gastrointestinal tract or during formulation. Quinazoline derivatives have shown susceptibility to both acidic and alkaline hydrolysis.[14]

-

Oxidation: Assesses the molecule's sensitivity to oxidative stress, which can occur in the presence of oxygen or oxidizing agents.

-

Photostability: Determines the potential for degradation upon exposure to light. Nitro-aromatic compounds are often photosensitive.[16]

-

Thermal Degradation: Evaluates the impact of elevated temperatures on the solid-state and solution stability of the compound.

-

Sample Preparation: Prepare solutions of 5-Nitro-4-hydroxyquinazoline (e.g., 1 mg/mL) in a suitable solvent system (e.g., a mixture of acetonitrile and water).

-

Application of Stress Conditions:

-

Acidic Hydrolysis: Mix the sample solution with an equal volume of 0.1 M HCl and heat at a specified temperature (e.g., 80°C) for a defined period (e.g., 2, 4, 8 hours).[14]

-

Basic Hydrolysis: Mix the sample solution with an equal volume of 0.1 M NaOH and maintain at room temperature or a slightly elevated temperature for a set time.[14]

-

Oxidative Degradation: Treat the sample solution with an oxidizing agent, such as 3-30% hydrogen peroxide (H₂O₂), at room temperature.[17]

-

Photolytic Degradation: Expose the sample solution (in a photostable container) to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[15][17] A dark control sample should be run in parallel.

-

Thermal Degradation (Solution): Heat the sample solution at a high temperature (e.g., 70-80°C).

-

Thermal Degradation (Solid State): Store the solid compound at an elevated temperature (e.g., 60°C) with or without controlled humidity.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize the acidic and basic solutions, and dilute them to a suitable concentration for analysis. Analyze all stressed samples, along with an unstressed control, using a stability-indicating analytical method.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[8] High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the most common technique for this purpose.

Experimental Protocol: HPLC Method Development

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[17]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve good separation of the parent compound from its degradants.

-

Detection: A PDA detector allows for the monitoring of the elution profile at multiple wavelengths and can be used for peak purity analysis.

-

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Long-Term and Accelerated Stability Studies

Once the intrinsic stability is understood from forced degradation studies, formal stability studies are conducted under ICH-prescribed conditions to determine the re-test period or shelf life.[5][6][7][8][9]

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

Table based on ICH Q1A(R2) guidelines.[5][6][7][8]

Visualization of Workflows

Solubility Determination Workflow

Caption: Workflow for kinetic and thermodynamic solubility determination.

Forced Degradation and Stability Study Logic

Caption: Logical flow of a comprehensive stability assessment program.

Conclusion

The systematic characterization of the solubility and stability of 5-Nitro-4-hydroxyquinazoline is a non-negotiable step in its evaluation as a potential therapeutic agent. This guide provides a robust framework, grounded in established scientific principles and regulatory expectations, for undertaking this critical work. By following the detailed protocols for determining kinetic and thermodynamic solubility, conducting thorough forced degradation studies, and establishing long-term stability, researchers can generate the high-quality data necessary to make informed decisions in the drug development process. The insights gained from these studies will be invaluable for formulation development, defining appropriate storage conditions, and ensuring the ultimate safety and efficacy of any future drug product based on this promising quinazoline scaffold.

References

- Food And Drugs Authority. (2024, January 8). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products.

- World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.

- Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.

- Pharmacy Board of Sierra Leone. (n.d.). Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.

- Saudi Food and Drug Authority. (2022, August 22). Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products.

- Chem-space. (2022, May 31). Compound solubility measurements for early drug discovery.

- Singh, S., & Bakshi, M. (2003). The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour. Journal of Pharmaceutical and Biomedical Analysis, 31(5), 979–990.

- Pawar, P. A., & Mahadik, K. R. (2013).

- Persson, A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Sigma-Aldrich. (n.d.).

- ResearchGate. (2025, August 5). Discovery solubility measurement and assessment of small molecules with drug development in mind | Request PDF.

- MedCrave. (2016, December 14).

- ChemicalBook. (n.d.). 4-Hydroxyquinazoline.

- Semantic Scholar. (2023, November 10).

- Benchchem. (n.d.). Degradation pathways of 5-Nitrocinnoline under stress conditions.

- PubMed. (2024, September 4). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies.

- Benchchem. (n.d.). Avoiding degradation of 6,7-Dimethoxy-4-phenoxy-quinoline during storage.

Sources

- 1. 4-Hydroxyquinazoline | 491-36-1 [chemicalbook.com]

- 2. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. fdaghana.gov.gh [fdaghana.gov.gh]

- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 7. edaegypt.gov.eg [edaegypt.gov.eg]

- 8. pharmacyboard.gov.sl [pharmacyboard.gov.sl]

- 9. sfda.gov.sa [sfda.gov.sa]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. pharmatutor.org [pharmatutor.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

A Technical Guide to the Historical Context and Discovery of Nitroquinazoline Derivatives

This guide provides an in-depth exploration of the historical development of nitroquinazoline derivatives, tracing their origins from the initial synthesis of the core quinazoline scaffold to their emergence as a significant area of research in medicinal chemistry. We will examine the foundational synthetic methodologies, the strategic rationale for the introduction of the nitro functional group, and the evolution of their perceived biological activities, culminating in their role in the development of modern targeted therapeutics.

Part 1: The Genesis of the Quinazoline Scaffold

The story of nitroquinazolines begins with the discovery of their parent heterocyclic system, quinazoline. Quinazoline is a bicyclic aromatic compound formed by the fusion of a benzene ring and a pyrimidine ring.[1][2] The first synthesis of a quinazoline derivative was reported by Griess in 1869, who prepared 2-cyano-3,4-dihydro-4-oxoquinazoline from the reaction of anthranilic acid and cyanogen.[3][4][5] However, the parent quinazoline molecule was first synthesized in 1895 by August Bischler and Lang.[1][5]

The versatility of the quinazoline core quickly made it a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds.[6][7] Its unique structure allows for interactions with a wide range of biological targets, paving the way for the development of numerous derivatives with diverse therapeutic applications, including anticancer and antimalarial agents.[1]

Part 2: Foundational Synthesis - The Niementowski Reaction

To appreciate the development of nitroquinazoline derivatives, one must first understand the fundamental methods used to construct the core ring system. Among the most significant is the Niementowski quinazoline synthesis , first reported in 1895.[8][9][10] This reaction remains a cornerstone for creating 4-oxo-3,4-dihydroquinazolines (quinazolinones) due to its simplicity and versatility.[6][11]